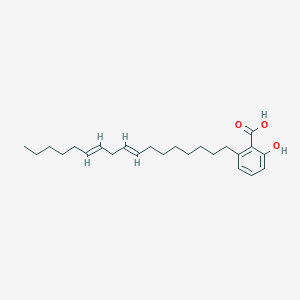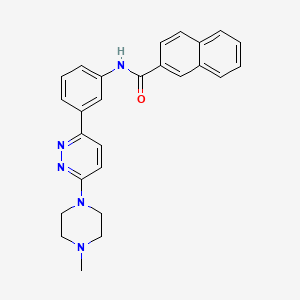![molecular formula C21H16ClN3O4S2 B2594760 3-(4-氯苯乙基)氨基甲酰基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-8-羧酸甲酯 CAS No. 1110970-62-1](/img/new.no-structure.jpg)
3-(4-氯苯乙基)氨基甲酰基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹啉-8-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazoloquinazoline core, which is known for its biological activity and structural diversity.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazoloquinazoline ring system.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with 4-chlorophenethylamine, typically using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thioxo group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
作用机制
The mechanism of action of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
Thiazoloquinazolines: Compounds with a similar core structure, such as thiazolo[3,4-a]quinazoline derivatives, may exhibit comparable biological activities.
Carbamoyl Derivatives: Other carbamoyl-containing compounds, such as N-phenylcarbamoyl derivatives, may share similar chemical properties and reactivity.
Uniqueness
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
1110970-62-1 |
|---|---|
分子式 |
C21H16ClN3O4S2 |
分子量 |
473.95 |
IUPAC 名称 |
methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2594677.png)

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)


![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)
![1-(1-benzothiophene-2-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2594690.png)
![2-(4-fluorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2594692.png)
![4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2594693.png)
![(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2594694.png)


![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)
